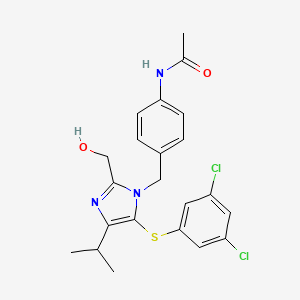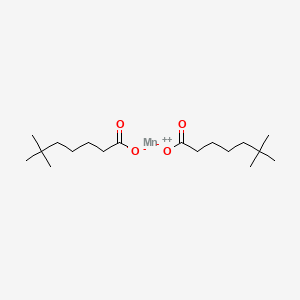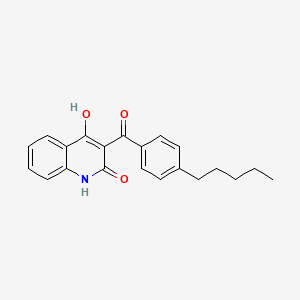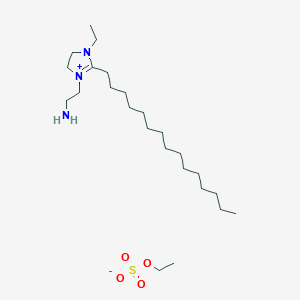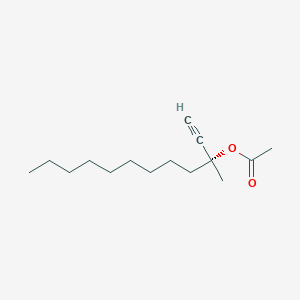
1-Dodecyn-3-ol, 3-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyn-3-ol, 3-methyl-, acetate is an organic compound with the molecular formula C15H26O2. It is a derivative of 1-dodecyn-3-ol, where the hydroxyl group is acetylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyn-3-ol, 3-methyl-, acetate typically involves the acetylation of 1-dodecyn-3-ol. This can be achieved through the reaction of 1-dodecyn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyn-3-ol, 3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Dodecyn-3-ol, 3-methyl-, acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-dodecyn-3-ol, 3-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecyn-3-ol, 3,7,11-trimethyl-, acetate: Similar structure but with additional methyl groups.
3-Methyl-1-dodecyn-3-ol: The parent compound without the acetate group
Uniqueness
1-Dodecyn-3-ol, 3-methyl-, acetate is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
72152-85-3 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(3R)-3-methyldodec-1-yn-3-yl] acetate |
InChI |
InChI=1S/C15H26O2/c1-5-7-8-9-10-11-12-13-15(4,6-2)17-14(3)16/h2H,5,7-13H2,1,3-4H3/t15-/m0/s1 |
Clé InChI |
RPFHIWFUNZNYNJ-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCC[C@](C)(C#C)OC(=O)C |
SMILES canonique |
CCCCCCCCCC(C)(C#C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


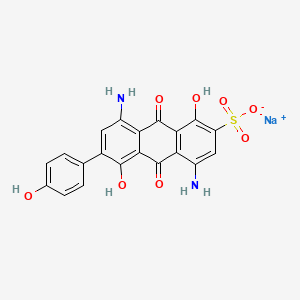
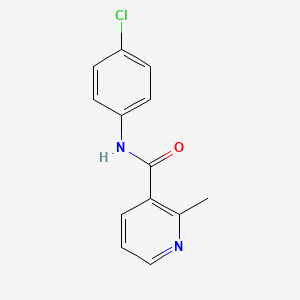
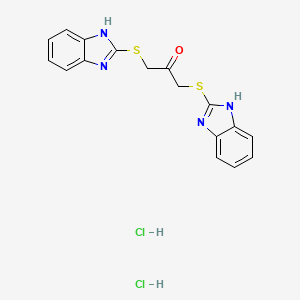
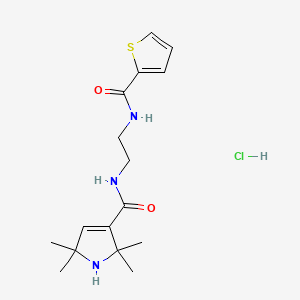
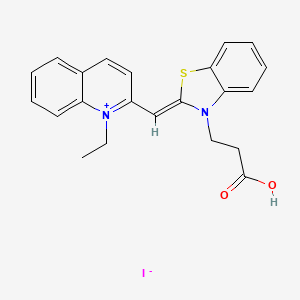
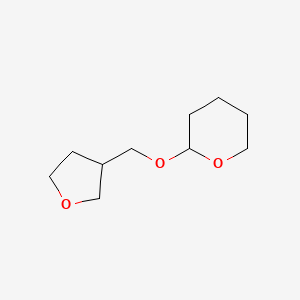
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)


